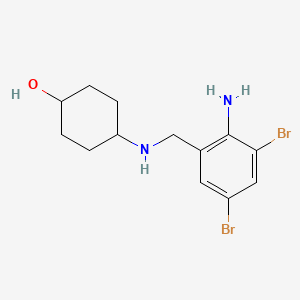
methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate compound with methanol (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate” is a chemical compound with the CAS Number: 877997-99-4 . It has a molecular weight of 338.34 and a linear formula of C14H14N2O6S . This compound is an impurity of Acotiamide , a drug used for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia .
Molecular Structure Analysis
The IUPAC name for this compound is "methyl 2-[(2-hydroxy-4,5-dimethoxy-benzoyl)amino]thiazole-4-carboxylate" . The compound’s structure includes a thiazole ring, which is a type of heterocyclic compound .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C . The compound has a density of 1.437±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Photochemistry and Photoreactions
One study investigates the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole in methanol, exploring the potential of thiazole compounds in photochemical reactions and their resultant products (Mahran, Sidky, & Wamhoff, 1983).
Crystallographic and Structural Analysis
Research on the crystallographic studies of similar thiazole compounds, such as the dehydration phenomenon in methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate, sheds light on the structural properties of thiazole derivatives when crystallized in different solvents including methanol (Arshad et al., 2013).
Molecular Structure and Solubility Studies
Another study examines the effect of molecular structure change on the crystal structure and solubility of thiazole derivatives, contributing to our understanding of how different molecular modifications impact the physical properties of these compounds (Hara, Adachi, Takimoto-Kamimura, & Kitamura, 2009).
Synthesis and Biological Activity
The synthesis and biological activity of novel comenic acid derivatives containing isoxazole and isothiazole moieties, which includes processes involving methanol, highlight the pharmaceutical potential of thiazole compounds (Kletskov et al., 2018).
Catalytic Applications
The encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y, processed in methanol, demonstrates potential applications in catalysis, particularly in the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).
Anti-Proliferative Screening
Research on new thiazole compounds synthesized and tested for their anticancer activity against breast cancer cells MCF7 provides insights into the medicinal applications of thiazole derivatives (Sonar et al., 2020).
Nonlinear Optical Properties
A study on the second-order hyperpolarizabilities of aromatic carboxylates, including methyl methoxybenzoate in methanol solution, offers a perspective on the potential use of thiazole compounds in nonlinear optics (Duan et al., 1995).
Mecanismo De Acción
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
Given that this compound is an impurity of Acotiamide , future research could potentially focus on improving the synthesis process of Acotiamide to minimize the presence of this impurity. Additionally, further studies could explore the properties and potential applications of this compound in more detail.
Propiedades
Número CAS |
877998-00-0 |
|---|---|
Fórmula molecular |
C15H18N2O7S |
Peso molecular |
370.38 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



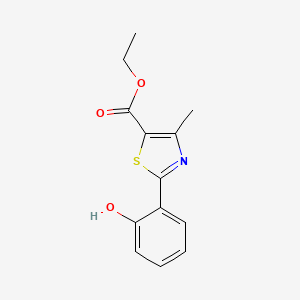

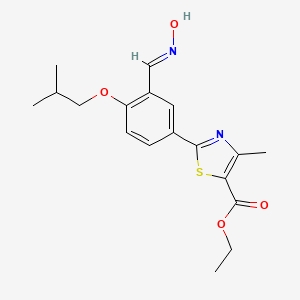

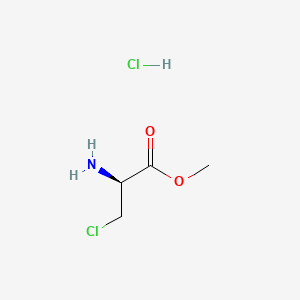

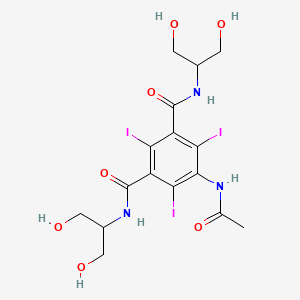


![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)



